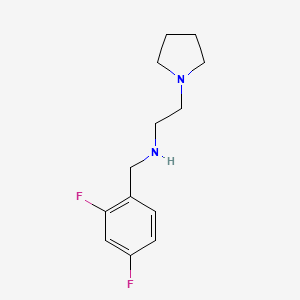
n-(4-Acetylthiazol-2-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Acetylthiazol-2-yl)butyramide: is an organic compound with the molecular formula C₉H₁₂N₂O₂S It is a derivative of butyramide, featuring a thiazole ring substituted with an acetyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide, which can then be further modified to introduce the thiazole ring and acetyl group.
Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which can be subsequently functionalized to obtain n-(4-Acetylthiazol-2-yl)butyramide.
Reduction of Butyraldoxime:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-Acetylthiazol-2-yl)butyramide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: n-(4-Acetylthiazol-2-yl)butyramide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine:
Drug Development: Due to its structural features, this compound is being explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of n-(4-Acetylthiazol-2-yl)butyramide involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Butyramide: The parent compound, which lacks the thiazole ring and acetyl group.
Thiazole Derivatives: Compounds such as thiazole, 4-methylthiazole, and 2-aminothiazole, which share the thiazole ring structure but differ in their substituents.
Uniqueness: n-(4-Acetylthiazol-2-yl)butyramide is unique due to the presence of both the thiazole ring and the acetyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H12N2O2S/c1-3-4-8(13)11-9-10-7(5-14-9)6(2)12/h5H,3-4H2,1-2H3,(H,10,11,13) |
InChI Key |
LGVHAQHHFUTYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)
![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)



![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
